7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound belonging to the class of benzoxazepines, which are characterized by their seven-membered ring structure containing both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The classification of this compound falls under heterocyclic organic compounds, specifically as a substituted oxazepine derivative.
The synthesis of 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several methods. One prominent method involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100 °C). This reaction facilitates the formation of an alkynylketimine intermediate that subsequently undergoes cyclization to yield the desired oxazepine structure. The mechanistic pathway suggests that the hydroxy proton of the aminophenol plays a crucial role in this cyclization process .
While detailed industrial production methods for this specific compound are not extensively documented, the aforementioned synthetic route can be adapted for larger-scale production with appropriate optimizations in reaction conditions and purification processes.
The molecular structure of 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be represented by its molecular formula and its molecular weight of approximately 195.24 g/mol. The compound features a unique arrangement of atoms that includes a fluorine substituent on the benzene ring and two methyl groups on the tetrahydro structure.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄FN |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine |
InChI | InChI=1S/C11H14FN/c1-6(12)8-9-10(13)11(7(2)3)5/h8H,9H2,1-5H3 |
SMILES | CC(C)(C)C1=CC=CC=N1F |
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
The mechanism of action for 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets within biological pathways. Research indicates that this compound may induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to cytotoxic effects. This mechanism highlights its potential as an anticancer agent.
The physical properties of 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine include:
Key chemical properties include:
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific applications:
The synthesis of 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS: 1782060-37-0) typically employs a convergent multi-step approach that strategically assembles the benzoxazepine core while incorporating fluorine and dimethyl substituents at precise positions. The molecular framework (C₁₁H₁₄FNO, MW: 195.23 g/mol) necessitates careful bond formation sequences to achieve regiochemical control. One established route begins with fluorinated benzene precursors, where the fluorine atom is introduced early in the synthesis to leverage ortho-directing effects for subsequent functionalization. The oxazepine ring closure constitutes the pivotal final step, often achieved through intramolecular nucleophilic displacement or reductive amination. Key intermediates include 2-amino-4-fluorophenol derivatives, which undergo condensation with α-halo ketones (e.g., 1-bromo-3,3-dimethylbutan-2-one) to form the seven-membered ring system. This scaffold is further elaborated through catalytic hydrogenation or borohydride reduction to achieve the saturated tetrahydro structure while preserving the fluorine substituent [1] .
Alternative pathways involve constructing the oxazepine core prior to fluorination, though this demands careful selection of fluorinating agents compatible with the heterocycle’s reactivity. The synthetic complexity arises from maintaining the integrity of the fluorine-carbon bond during cyclization and reduction steps, requiring protective group strategies for the amine and phenol functionalities in earlier stages. Multi-gram syntheses (up to 50g scale) report an overall yield of 15-28% across 4-6 steps, with ring closure identified as the yield-limiting transformation [1] [8].
Regioselective installation of the C7-fluorine substituent presents significant synthetic challenges due to competing electrophilic aromatic substitution patterns and potential oxazepine ring fluorination. Two predominant strategies have been optimized:
Electrophilic Fluorination: Directed ortho-metalation (DoM) techniques enable precise C7 fluorination prior to oxazepine cyclization. 3-Hydroxyaniline derivatives undergo selective lithiation at C6 using n-butyllithium at -78°C in THF, followed by reaction with N-fluorobenzenesulfonimide (NFSI) to install fluorine with >95% regioselectivity. Subsequent protection and functionalization yield precursors for oxazepine formation [8].
Nucleophilic Aromatic Substitution: 1,2,4-Trifluoro-5-nitrobenzene undergoes selective displacement of the para-fluorine by protected ethanolamine derivatives at 60°C in DMF, exploiting the activating effect of ortho-fluorine and para-nitro groups. Catalytic phase-transfer conditions (TBAB, K₂CO₃) enhance reaction kinetics, achieving complete conversion within 4 hours. Reduction of the nitro group then provides the diamine precursor for cyclization .
For the C2-dimethylation, two approaches dominate:
Table 1: Comparative Analysis of Fluorination Methods
Method | Reagent | Temperature | Regioselectivity | Yield (%) |
---|---|---|---|---|
Directed ortho-metalation | nBuLi/NFSI | -78°C | >95% C7 | 82 |
Nucleophilic substitution | KF/K222/Cs₂CO₃ | 120°C | 88% C7 | 75 |
Balz-Schiemann reaction | NaNO₂/HBF₄/Δ | 100°C | 78% C7 | 65 |
Cyclization constitutes the most critical transformation in assembling the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold. Two mechanistically distinct approaches have been optimized for the 7-fluoro derivative:
Nucleophilic Ring Closure: The predominant method involves intramolecular Williamson ether synthesis, where O-alkylation of a fluorophenol with a β-haloalkylamine moiety forms the oxazepine oxygen-carbon bond. Optimized conditions employ potassium carbonate in refluxing acetonitrile (82°C, 12h), achieving 75-80% conversion. Microwave irradiation (150W, 140°C) reduces reaction time to 25 minutes with comparable yield while suppressing thermal decomposition pathways. This method demonstrates excellent functional group tolerance for the fluorine substituent [8].
Transition Metal-Catalyzed Cyclization: A novel approach utilizes palladium-catalyzed C-O coupling for constructing the benzoxazepine core. 2-(2-Bromo-4-fluorophenoxy)ethan-1-amine undergoes cyclization in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, achieving 70% yield within 8 hours. While more expensive, this method enables access to sterically congested derivatives incompatible with classical nucleophilic substitution [8].
Mechanistic studies reveal that the fluorine substituent exerts subtle electronic effects on cyclization kinetics. The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbon centers, accelerating nucleophilic attack at C1 but potentially promoting elimination side reactions. This necessitates precise temperature control during ring closure [8].
Despite the prochiral center at C5 in the tetrahydrobenzo[f][1,4]oxazepine scaffold, asymmetric synthesis of the 7-fluoro-2,2-dimethyl derivative remains challenging due to conformational flexibility and the absence of directing groups. Three enantioselective strategies show promise:
Chiral Auxiliary-Mediated Synthesis: (R)-1-Phenylethylamine serves as a temporary chiral controller attached to the nitrogen during cyclization. Diastereoselective reduction (up to 92% de) of an intermediate enone precursor using L-Selectride® at -78°C establishes the stereocenter, followed by auxiliary removal via hydrogenolysis. This approach delivers enantiomerically enriched product (98% ee) but adds two synthetic steps .
Organocatalytic Desymmetrization: Prochiral diketone precursors undergo enantioselective reductive amination using chiral phosphoric acid catalysts (TRIP, 10 mol%) with Hantzsch ester as the hydride donor in dichloroethane at 40°C. This method achieves moderate enantioselectivity (75% ee) but requires optimization for scale-up .
Enzymatic Resolution: Racemic 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes kinetic resolution using immobilized lipase B from Candida antarctica (Novozym® 435) with vinyl acetate in MTBE. The (S)-enantiomer is preferentially acetylated (E-value = 28), allowing separation of enantiomers after 40% conversion. This method provides both enantiomers in >99% ee but sacrifices yield .
Systematic optimization of reaction parameters significantly impacts the efficiency of synthesizing 7-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. Critical variables include:
Solvent Effects:
Temperature Profiles:
Table 2: Solvent and Temperature Optimization for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Temperature | Reaction Time | Yield Improvement |
---|---|---|---|---|
Fluorination (DoM) | THF | -78°C → 25°C | 4h | 82% vs 65% (DMF) |
Oxazepine Cyclization | Toluene/DMF (4:1) | 100°C | 8h | 88% vs 72% (EtOH) |
Reductive Amination | MeOH | 60°C | 12h | 92% vs 85% (THF) |
Final Recrystallization | EtOH/H₂O (3:1) | 0°C → 5°C | crystallization | 78% recovery |
Microwave irradiation significantly enhances cyclization kinetics, reducing reaction times from hours to minutes while maintaining yield. For instance, cyclization under microwave conditions (150W, 140°C, sealed vessel) achieves complete conversion in 25 minutes compared to 8 hours under conventional heating, with comparable yields (85±2%) and reduced dimer formation (<2%) . Pressure reactors facilitate higher-temperature processing in low-boiling solvents like dichloromethane (40°C at 150 psi), enabling single-phase reactions for heterogeneous catalytic steps. These optimizations collectively improve the overall yield from 12% to 34% in multi-step syntheses [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: